molecular formula C20H26O2 B13862192 6-Methyleneandrost-4-ene-3,17-dione-19-d3

6-Methyleneandrost-4-ene-3,17-dione-19-d3

Cat. No.: B13862192
M. Wt: 301.4 g/mol
InChI Key: KQRGETZTRARSMA-OAXLLPIKSA-N
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Description

6-Methyleneandrost-4-ene-3,17-dione-19-d3 is a synthetic steroidal compound known for its role as an irreversible aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens, and inhibiting this enzyme can be crucial in treating estrogen-dependent conditions such as certain types of breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyleneandrost-4-ene-3,17-dione-19-d3 involves multiple steps, starting from a suitable steroidal precursorThe reaction conditions typically involve the use of strong bases and deuterated reagents to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

6-Methyleneandrost-4-ene-3,17-dione-19-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 6-Methyleneandrost-4-ene-3,17-dione-19-d3 involves the irreversible inhibition of the aromatase enzyme. By binding to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This mechanism is particularly beneficial in treating estrogen-dependent cancers .

Properties

Molecular Formula

C20H26O2

Molecular Weight

301.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i2D3

InChI Key

KQRGETZTRARSMA-OAXLLPIKSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@]12CCC(=O)C=C1C(=C)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C

Origin of Product

United States

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